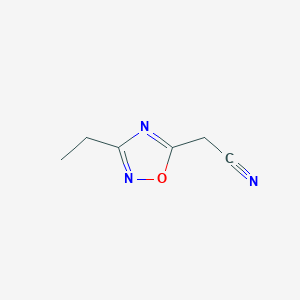

(3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-ethyl-1,2,4-oxadiazol-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-2-5-8-6(3-4-7)10-9-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSLJOCABAWFJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 1,2,4 Oxadiazol 5 Yl Acetonitrile

Reactivity of the 1,2,4-Oxadiazole (B8745197) Core

The 1,2,4-oxadiazole ring is an electron-deficient aromatic system. Its low aromaticity and the presence of a weak O-N bond make it susceptible to various chemical transformations, particularly rearrangements. chim.itresearchgate.net The distribution of heteroatoms imparts distinct electronic characteristics to the ring atoms, defining their roles in chemical reactions.

Electrophilic and Nucleophilic Characteristics of the 1,2,4-Oxadiazole Ring Atoms

The arrangement of two nitrogen atoms and one oxygen atom in the 1,2,4-oxadiazole ring results in a highly polarized structure, making it an electron-poor azole. nih.gov This electronic deficiency dictates the reactivity of the ring atoms. The carbon atoms, C3 and C5, are electrophilic and thus vulnerable to nucleophilic attack. nih.gov Conversely, the ring is generally inert toward electrophilic substitution on these carbons. nih.gov The N4 atom exhibits nucleophilic character. chim.it Due to the high polarization of the O-N bond, the N2 atom is electrophilic, but it is typically not attacked by external nucleophiles, which preferentially target the C3 and C5 positions. chim.it However, intramolecular nucleophilic attack at N2 is a key step in certain rearrangement reactions. chim.it The electron-withdrawing effect of the ring is more strongly exerted through the C5 position than the C3 position. nih.gov

| Ring Atom | Position | Primary Characteristic | Reactivity Notes |

|---|---|---|---|

| O | 1 | Electron-withdrawing | Contributes to the weak, cleavable O-N bond. |

| N | 2 | Electrophilic | Site of intramolecular nucleophilic attack during rearrangements. chim.it |

| C | 3 | Electrophilic | Susceptible to nucleophilic attack. nih.gov |

| N | 4 | Nucleophilic | Can undergo electrophilic attack, depending on substituents. nih.gov |

| C | 5 | Strongly Electrophilic | Primary site for nucleophilic attack. chim.itnih.gov |

Influence of the C3-Ethyl Substituent on Ring Reactivity Profiles

Substituents on the 1,2,4-oxadiazole ring play a crucial role in modulating its reactivity. The ethyl group at the C3 position in (3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile influences the ring's electronic properties primarily through an inductive effect. As an alkyl group, the ethyl substituent is weakly electron-donating.

This electron-donating nature is expected to have the following qualitative effects:

Effect on C3: It slightly reduces the electrophilicity of the C3 carbon atom to which it is attached, making it marginally less susceptible to nucleophilic attack compared to a C3-unsubstituted or C3-electron-withdrawing-substituted oxadiazole.

Effect on Ring Nitrogens: The increased electron density may enhance the nucleophilicity and basicity of the ring nitrogen atoms, particularly N4. Electron-releasing groups on the oxadiazole ring can facilitate electrophilic attack at the nitrogen positions. rroij.comglobalresearchonline.net

Ring Opening and Ring Contraction Reactions of 1,2,4-Oxadiazoles

A hallmark of 1,2,4-oxadiazole chemistry is its propensity to undergo ring-opening and rearrangement reactions, driven by the low aromaticity and the labile O-N bond. chim.itresearchgate.net These transformations often lead to the formation of more stable heterocyclic systems.

Key reaction types include:

Boulton-Katritzky Rearrangement (BKR): This is a well-studied thermal or photo-induced rearrangement involving an intramolecular nucleophilic substitution. A nucleophilic center within a side chain at the C3 position attacks the electrophilic N2 atom, leading to the cleavage of the O-N bond and the formation of a new heterocyclic ring. chim.it

ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure): In this mechanism, the oxadiazole ring is attacked by an external nucleophile, typically at the C5 position. chim.it This addition leads to a ring-opened intermediate, which subsequently cyclizes to form a new heterocyclic product. Bidentate nucleophiles like hydrazine (B178648) are often employed in these transformations. chim.it

Photochemical Rearrangements: Upon UV irradiation, the weak O-N bond can cleave, generating highly reactive open-chain intermediates. These intermediates can then rearrange through various pathways, including Ring Contraction-Ring Expansion (RCE) routes, to yield different heterocyclic isomers, such as 1,3,4-oxadiazoles. chim.it

| Reaction Type | Description | Typical Conditions | Key Feature |

|---|---|---|---|

| Boulton-Katritzky Rearrangement (BKR) | Intramolecular rearrangement involving a C3-side chain. chim.it | Thermal or Photochemical | Nucleophilic attack of side-chain on ring N2 atom. chim.it |

| ANRORC | Addition of an external nucleophile followed by ring opening and closure. researchgate.net | Varies (e.g., nucleophile in solvent) | Initial nucleophilic attack at C5 or C3. chim.it |

| Photochemical Rearrangement | Photo-induced cleavage of the O-N bond leading to various isomers. chim.it | UV Irradiation | Formation of reactive open-chain intermediates. chim.it |

| Reductive Cleavage | Reduction of the O-N bond can lead to ring opening. | Catalytic Hydrogenation | Cleavage of the weakest bond in the ring. |

Reactivity of the Acetonitrile (B52724) Side Chain at C5

The acetonitrile group, -CH₂CN, attached to the C5 position of the oxadiazole ring, exhibits its own distinct reactivity, which is significantly influenced by the heterocyclic core.

Acidity and Deprotonation of the α-Methylene Protons Adjacent to the Oxadiazole Ring

The 1,2,4-oxadiazole ring is a potent electron-withdrawing group, and this effect is most pronounced at the C5 position. nih.gov This strong inductive and resonance electron withdrawal significantly increases the acidity of the α-methylene protons of the attached acetonitrile side chain. The negative charge of the resulting carbanion (an α-cyano carbanion) is stabilized by delocalization onto both the adjacent nitrile group and the electron-deficient heterocyclic ring.

While a specific experimental pKa for this compound is not available in the cited literature, it is expected to be substantially lower than that of unsubstituted acetonitrile, reflecting a significant increase in C-H acidity. This enhanced acidity allows for facile deprotonation by moderately strong bases to generate the corresponding α-carbanion.

| Compound | Structure | Approximate pKa (in DMSO) | Reason for Acidity |

|---|---|---|---|

| Acetonitrile | CH₃-CN | 31.3 | Baseline acidity. |

| Phenylacetonitrile | C₆H₅-CH₂-CN | 21.9 | Stabilization by phenyl ring. |

| Malononitrile | NC-CH₂-CN | 11.1 | Stabilization by two cyano groups. |

| This compound | (C₂H₅)C₂N₂O-CH₂-CN | Estimated < 25 | Strong stabilization by electron-withdrawing 1,2,4-oxadiazole ring. |

Nucleophilic Reactions Involving the α-Carbanion of the Acetonitrile Moiety

The α-carbanion generated from the deprotonation of this compound is a soft nucleophile. uobabylon.edu.iq This nucleophilic character allows it to participate in a variety of carbon-carbon bond-forming reactions. The carbanion can react with a range of electrophiles, making it a valuable synthetic intermediate. uobabylon.edu.iq

Potential reactions include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to introduce alkyl or benzyl groups at the α-position. uobabylon.edu.iq

Aldol-type Condensation: Addition to the carbonyl carbon of aldehydes and ketones, which after dehydration can lead to α,β-unsaturated nitrile products (Knoevenagel condensation).

Acylation: Reaction with acyl chlorides or anhydrides to introduce an acyl group, leading to the formation of β-ketonitriles.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds or nitriles, forming a new C-C bond at the β-position of the Michael acceptor. uobabylon.edu.iq

| Electrophile Type | Example Electrophile | Reaction Type | Product Type |

|---|---|---|---|

| Alkyl Halide | R-X (e.g., CH₃I) | Alkylation (Sₙ2) | α-Substituted acetonitrile |

| Aldehyde/Ketone | R-CHO / R₂C=O | Condensation | α,β-Unsaturated nitrile |

| Acyl Halide | R-COCl | Acylation | β-Ketonitrile |

| α,β-Unsaturated Carbonyl | CH₂=CH-COR | Michael Addition | δ-Ketonitrile |

Radical-Mediated Functionalization of the C(sp³)–H Bond of the Acetonitrile Group

The direct functionalization of C(sp³)–H bonds is a powerful tool in modern organic synthesis, and the acetonitrile group of this compound is a prime candidate for such transformations. The C–H bonds on the methylene (B1212753) carbon (α-carbon) are activated due to their position adjacent to both the electron-withdrawing nitrile group and the 1,2,4-oxadiazole ring.

This activation facilitates hydrogen atom abstraction (HAT) by a radical initiator to form a resonance-stabilized cyanomethyl radical. acs.org The resulting radical intermediate can then engage in a variety of bond-forming reactions.

Key Research Findings:

Radical Generation: The process is typically initiated by radicals generated from thermal or photochemical decomposition of initiators (e.g., peroxides) or through photoredox catalysis. These initiators abstract a hydrogen atom from the methylene group to form the key radical intermediate. acs.org

Radical Coupling Reactions: Once formed, the (3-Ethyl-1,2,4-oxadiazol-5-yl)methylcyanide radical can participate in cascade reactions, such as additions to alkenes, to form more complex carbon skeletons. acs.org For example, radical addition to an alkene would yield a new carbon-carbon bond, leading to functionalized nitrile derivatives.

Heteroarylation: While direct heteroarylation of the acetonitrile C-H bond is a challenging transformation, analogous processes involving the functionalization of heterobenzylic C-H bonds have been developed. nih.govnih.gov These methods often involve a two-step sequence of radical halogenation followed by nucleophilic substitution, which could be applied to diversify the acetonitrile moiety. nih.gov

| Reaction Type | Intermediate | Potential Product Class | Typical Conditions |

|---|---|---|---|

| Radical Addition to Alkenes | α-Cyanoalkyl Radical | Functionalized Alkylnitriles | Radical initiator (e.g., TBPB), heat or light |

| Radical Halogenation | α-Cyanoalkyl Radical | α-Haloacetonitriles | N-Halosuccinimide (NCS, NBS), light |

| Oxidative Coupling | α-Cyanoalkyl Radical | Dimerized or Coupled Products | Oxidizing agent, metal catalyst |

Transformations at the Nitrile Functionality (e.g., hydrolysis, reduction, cycloaddition)

The nitrile group is a versatile functional group that can be converted into a wide array of other functionalities, providing access to diverse molecular scaffolds.

Hydrolysis: Under acidic or basic conditions, the nitrile group of this compound can be hydrolyzed. Mild conditions may yield the corresponding acetamide, while more forcing conditions will lead to (3-Ethyl-1,2,4-oxadiazol-5-yl)acetic acid. This transformation is significant as the 1,2,4-oxadiazole ring often serves as a bioisostere for ester and amide groups. nih.gov

Reduction: The nitrile can be reduced to a primary amine, yielding 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Ni), or other hydride sources. This opens pathways to further derivatization via amine chemistry.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can participate as a dipolarophile or dienophile in cycloaddition reactions.

[3+2] Cycloadditions: Reaction with azides can lead to the formation of tetrazole rings. For instance, treatment with sodium azide (B81097) and a Lewis acid could yield 5-((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)-2H-tetrazole.

[4+2] Cycloadditions (Diels-Alder): While less common for simple nitriles, activated nitriles can participate in hetero-Diels-Alder reactions with suitable dienes to form six-membered heterocyclic rings. mdpi.commdpi.com The electron-withdrawing 1,2,4-oxadiazole ring may provide sufficient activation for the nitrile to act as a dienophile under thermal or Lewis acid-catalyzed conditions.

Acetonitrile as a C2 Synthon: Innovative methods have been developed where acetonitrile itself can be activated to act as a two-carbon building block in [2+2] cycloadditions, leading to four-membered rings like cyclobutenones. nih.gov

Intramolecular Reactivity and Rearrangements Involving the this compound Scaffold

The 1,2,4-oxadiazole ring is known for its propensity to undergo rearrangements, driven by the inherent weakness of the N-O bond and its relatively low aromaticity. researchgate.netosi.lv These transformations often lead to the formation of more stable heterocyclic systems.

Boulton-Katritzky Rearrangement (BKR) in 1,2,4-Oxadiazole Systems

The Boulton-Katritzky Rearrangement (BKR) is a well-documented thermal or base-catalyzed isomerization of heterocyclic systems. chim.it In the context of 1,2,4-oxadiazoles, the canonical BKR involves a side chain at the C3 or C5 position containing a nucleophilic atom (Z) at the third position of a three-atom chain (Z-Y-X-). chim.it This nucleophile attacks the electrophilic N2 atom of the oxadiazole ring, leading to the cleavage of the O-N bond and subsequent rearrangement to a new heterocycle. chim.it

For the specific scaffold of this compound, a classical BKR is not expected to occur under neutral thermal conditions. Neither the ethyl group at C3 nor the acetonitrile group at C5 possesses the required three-atom chain with a terminal nucleophile. However, functionalization of the side chains could create a substrate capable of undergoing BKR. For example, reduction of the nitrile to a primary amine would create a 3-(2-aminoethyl) substituted 1,2,4-oxadiazole, a class of compounds known to be unstable and rearrange via BKR. nih.govresearchgate.net

Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) Mechanisms

The Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is a key pathway for nucleophilic substitution on electron-deficient heterocyclic rings. wikipedia.org The 1,2,4-oxadiazole ring, particularly when substituted with electron-withdrawing groups, is susceptible to this type of reaction. The ANRORC pathway is distinct from direct aromatic substitution (SₙAr).

The mechanism proceeds as follows for a 1,2,4-oxadiazole:

Addition: A potent nucleophile (e.g., amide ion, hydrazine) attacks one of the electrophilic ring carbons, typically C5. chim.itnih.gov

Ring Opening: The resulting anionic intermediate undergoes cleavage of the weak N-O bond, opening the ring to form a linear intermediate, often containing a nitrile oxide or a related species. chim.it

Ring Closure: The newly formed termini of the linear intermediate undergo intramolecular cyclization to form a new, often more stable, heterocyclic ring.

For this compound, attack by a nucleophile like hydrazine at the C5 position could initiate an ANRORC cascade, potentially leading to the formation of substituted 1,2,4-triazole (B32235) or pyrazole (B372694) derivatives after ring opening and re-cyclization. nih.govrsc.org

Migration – Nucleophilic Attack – Cyclization (MNAC) Pathways

The Migration–Nucleophilic Attack–Cyclization (MNAC) pathway represents another base-catalyzed rearrangement mechanism available to substituted 1,2,4-oxadiazoles. researchgate.netosi.lv This pathway often competes with the Boulton-Katritzky rearrangement. The MNAC mechanism typically involves the deprotonation of a side-chain, followed by migration of a group and subsequent intramolecular nucleophilic attack and cyclization. While less common than the BKR, it provides an alternative route to isomeric heterocyclic products. The specific course of the reaction—BKR versus MNAC—is highly dependent on the substrate structure and reaction conditions. researchgate.net

Interactions between the 1,2,4-Oxadiazole Ring and the Acetonitrile Moiety

The electronic and steric properties of the 1,2,4-oxadiazole ring and the acetonitrile moiety are mutually influential.

Electronic Interactions: The 1,2,4-oxadiazole ring is an electron-poor heterocycle that exerts a significant electron-withdrawing effect. rjptonline.org When attached at the C5 position, this effect is pronounced, leading to a notable increase in the acidity of the α-protons on the acetonitrile's methylene group. This enhanced acidity facilitates deprotonation by a base to form a stabilized carbanion, which can then be used in alkylation or condensation reactions. nih.gov This makes the methylene bridge a valuable site for synthetic elaboration.

Noncovalent and Steric Interactions: While the molecule's flexibility allows for free rotation around the C5-CH₂ bond, there can be through-space interactions between the lone pairs of the oxadiazole nitrogen atoms and the π-system of the nitrile. Computational and crystallographic studies on related systems have shown that oxadiazole rings participate in various noncovalent interactions, including π-π stacking and hydrogen bonding, which influence the solid-state packing and conformation of molecules. nih.govnih.gov The electronic nature of the oxadiazole ring will thus dictate the intermolecular forces that govern the material properties of this compound.

| Rearrangement | Mechanism Type | Initiation | Key Structural Requirement | Applicability to Parent Compound |

|---|---|---|---|---|

| Boulton-Katritzky (BKR) | Intramolecular | Thermal or Base-catalyzed | Side-chain with terminal nucleophile (e.g., -X-Y-Z-Nu) | No, unless side-chains are modified |

| ANRORC | Intermolecular | External Nucleophile Attack | Electrophilic ring carbon (C3 or C5) | Yes, with strong nucleophiles |

| MNAC | Intramolecular | Base-catalyzed | Deprotonatable side-chain capable of migration | Potentially, under specific basic conditions |

Electron-Withdrawing Effects of the Oxadiazole Ring on the Cyanomethyl Group

The 1,2,4-oxadiazole ring is a well-established electron-withdrawing group, a characteristic that significantly influences the reactivity of its substituents. researchgate.netotterbein.edu This electron-withdrawing nature arises from the electronegativity of the nitrogen and oxygen atoms within the five-membered ring, which leads to a degree of aromaticity lower than that of benzene. psu.edu The entire ring system possesses electron-withdrawing properties, which in turn increases the reactivity of the attached substituents. researchgate.net

The electron-withdrawing effect of the 1,2,4-oxadiazole ring is particularly pronounced at the C5 position. nih.gov This is due to the positions of the heteroatoms, which create a dipole moment directed towards the ring. Consequently, in this compound, the methylene group of the acetonitrile substituent at the C5 position is rendered significantly electron-deficient. This heightened electrophilicity of the carbon atoms in the oxadiazole ring, especially at C5, makes them susceptible to nucleophilic attack. chim.it

The inductive and resonance effects of the 1,2,4-oxadiazole ring contribute to the acidification of the protons on the α-carbon of the cyanomethyl group. This increased acidity makes these protons more susceptible to abstraction by a base, facilitating a variety of chemical transformations.

| Substituent (on Phenyl Ring) | Hammett Constant (σp) | pKa |

| -N(CH3)2 | -0.83 | 8.30 |

| -OCH3 | -0.27 | 7.24 |

| -H | 0.00 | 6.12 |

| -Cl | 0.23 | 6.05 |

| -CN | 0.66 | 5.60 |

| -NO2 | 0.78 | 5.44 |

This table illustrates the effect of electron-donating and electron-withdrawing substituents on the acidity of a related 1,2,4-oxadiazole system, providing a conceptual framework for understanding the electron-withdrawing nature of the oxadiazole ring in the title compound.

Conformational Studies and Steric Hindrance within the Compound

The three-dimensional arrangement of this compound is dictated by the rotational freedom around the single bond connecting the cyanomethyl group to the C5 atom of the oxadiazole ring. Conformational analysis seeks to identify the most stable arrangement of these groups in space, which is often a balance between electronic effects and steric hindrance.

While a specific crystal structure for this compound is not publicly available, computational modeling and data from structurally similar compounds can provide valuable insights. The ethyl group at the C3 position and the cyanomethyl group at the C5 position are separated by the oxadiazole ring, which itself is relatively planar.

The primary conformational flexibility arises from the rotation of the cyanomethyl group. The barrier to rotation around the C5-C(acetonitrile) bond is expected to be relatively low, allowing for rapid interconversion between different rotamers at room temperature. However, certain conformations may be more energetically favorable than others.

Steric hindrance between the ethyl group at C3 and the cyanomethyl group at C5 is likely to be minimal due to their placement on opposite sides of the five-membered ring. The primary steric interactions would occur between the cyanomethyl group and the adjacent nitrogen atom (N4) of the oxadiazole ring. These interactions, though present, are not expected to impose a significant restriction on the rotation of the cyanomethyl group.

Quantum chemical modeling of related 3-phenyl-5-methyl-1,2,4-oxadiazole has shown that the dihedral angle between the phenyl ring and the oxadiazole ring is small, indicating a relatively planar conformation. researchgate.net This suggests that the 1,2,4-oxadiazole ring provides a rigid scaffold to which the substituent groups are attached.

Derivatization and Further Functionalization Strategies for 3 Ethyl 1,2,4 Oxadiazol 5 Yl Acetonitrile

Modification at the α-Carbon of the Acetonitrile (B52724) Group

The methylene (B1212753) bridge (α-carbon) situated between the 1,2,4-oxadiazole (B8745197) ring and the nitrile group is a primary site for functionalization. The electron-withdrawing properties of both the adjacent nitrile and the heterocyclic ring significantly increase the acidity of the α-methylene protons, facilitating their removal by a suitable base to form a stabilized carbanion. This nucleophilic carbanion can then react with a variety of electrophiles.

The generation of a carbanion at the α-position is readily achieved using strong, non-nucleophilic bases such as lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). This carbanion serves as a potent nucleophile for subsequent alkylation and acylation reactions. nih.gov

Alkylation is accomplished by treating the carbanion with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide). The reaction proceeds via an SN2 mechanism to form a new carbon-carbon bond, yielding mono- or di-alkylated products depending on the stoichiometry and reaction conditions.

Acylation introduces a carbonyl group at the α-position. This is typically achieved by reacting the carbanion with acylating agents such as acyl chlorides or anhydrides. sigmaaldrich.comorganic-chemistry.orgyoutube.comyoutube.comyoutube.com The resulting β-ketonitriles are valuable intermediates for the synthesis of other heterocyclic systems and polyfunctional compounds.

Table 1: Examples of Alkylation and Acylation Reactions This table is generated based on established chemical principles for α-carbon functionalization.

| Entry | Electrophile | Reagent/Conditions | Expected Product |

|---|---|---|---|

| 1 | Iodomethane (CH₃I) | 1. NaH, THF, 0 °C to rt2. CH₃I | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanenitrile |

| 2 | Benzyl bromide | 1. LDA, THF, -78 °C2. PhCH₂Br | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-phenylpropanenitrile |

| 3 | Acetyl chloride | 1. KOtBu, THF, 0 °C2. CH₃COCl | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-oxobutanenitrile |

The polarized carbon-nitrogen triple bond of the nitrile group is electrophilic and susceptible to nucleophilic attack, particularly by highly reactive organometallic reagents. masterorganicchemistry.com Grignard reagents (R-MgX) and organolithium reagents (R-Li) are commonly used for this purpose. acechemistry.co.ukwisc.eduadichemistry.com

The reaction involves the nucleophilic addition of the organometallic reagent to the nitrile carbon, forming an intermediate imine anion-metal salt complex. masterorganicchemistry.com This intermediate is stable under the anhydrous reaction conditions. Subsequent acidic workup (e.g., with aqueous HCl or H₂SO₄) hydrolyzes the imine to yield a ketone. masterorganicchemistry.comacechemistry.co.uk This transformation is a powerful method for creating a new carbon-carbon bond and introducing a carbonyl functionality, converting the linear nitrile group into a branched ketone structure.

Table 2: Synthesis of Ketones via Grignard Reagent Addition This table illustrates the expected outcomes from the addition of various Grignard reagents to the nitrile group, followed by acidic hydrolysis.

| Entry | Grignard Reagent (R-MgBr) | Expected Ketone Product |

|---|---|---|

| 1 | Methylmagnesium bromide (CH₃MgBr) | 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)propan-2-one |

| 2 | Phenylmagnesium bromide (PhMgBr) | 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-phenylmethanone |

| 3 | Cyclohexylmagnesium bromide | Cyclohexyl( (3-ethyl-1,2,4-oxadiazol-5-yl)methyl)methanone |

The carbanion generated from (3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile can be employed as a potent cyanomethylating agent. In this context, the entire (3-ethyl-1,2,4-oxadiazol-5-yl)cyanomethyl moiety is transferred to an electrophilic substrate. This strategy is valuable for constructing novel and complex molecular scaffolds that incorporate the oxadiazole-acetonitrile pharmacophore.

The reaction follows the same initial deprotonation step as alkylation. The resulting nucleophile can then attack a wide range of electrophiles, such as activated alkenes (in a Michael addition), epoxides (leading to ring-opening), or other alkyl halides, to generate more elaborate structures.

Table 3: this compound as a Cyanomethylating Agent This table provides examples of how the title compound can be used to build larger, more complex molecules.

| Entry | Electrophilic Substrate | Reaction Type | Expected Product |

|---|---|---|---|

| 1 | Acrylonitrile | Michael Addition | 2-( (3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)pentanedinitrile |

| 2 | Propylene oxide | Epoxide Ring-Opening | 2-((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-hydroxybutanenitrile |

| 3 | 2-Chloromethylpyridine | SN2 Substitution | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-(pyridin-2-yl)propanenitrile |

Transformations of the Nitrile Functionality

The nitrile group is a versatile functional handle that can be converted into several other important nitrogen- and oxygen-containing functional groups. These transformations significantly expand the synthetic utility of this compound.

Standard hydrolytic and addition reactions can be applied to transform the nitrile group into functionalities that are common in bioactive molecules.

Carboxylic Acids: Complete hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. Heating the nitrile under reflux with an aqueous acid (e.g., HCl, H₂SO₄) yields the carboxylic acid and an ammonium (B1175870) salt. Alternatively, refluxing with an aqueous base (e.g., NaOH) produces the carboxylate salt and ammonia (B1221849); subsequent acidification liberates the free carboxylic acid, (3-Ethyl-1,2,4-oxadiazol-5-yl)acetic acid.

Amides: Partial hydrolysis of the nitrile under carefully controlled acidic or basic conditions can yield the primary amide, 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)acetamide. libretexts.org Reagents such as hydrogen peroxide in a basic solution are often effective for this transformation. Amides are key structural motifs in pharmaceuticals and serve as precursors for further synthetic manipulations. organic-chemistry.orgiajpr.comyoutube.com

Amidines: The Pinner reaction is a classical and effective method for converting nitriles into amidines. drugfuture.comwikipedia.orgorganic-chemistry.orgsemanticscholar.orgresearchgate.net The process involves two main steps. First, the nitrile is treated with an anhydrous alcohol (e.g., ethanol) and dry hydrogen chloride gas to form a stable intermediate known as a Pinner salt (an alkyl imidate hydrochloride). Second, this salt is reacted with ammonia or a primary/secondary amine to yield the corresponding unsubstituted or N-substituted amidine hydrochloride. wikipedia.org

Table 4: Synthesis of Amidine Derivatives via the Pinner Reaction This table shows the expected amidine products from the reaction of the intermediate Pinner salt with various amines.

| Entry | Amine | Expected Amidine Product (as hydrochloride salt) |

|---|---|---|

| 1 | Ammonia (NH₃) | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)acetamidine |

| 2 | Aniline (PhNH₂) | N-Phenyl-2-(3-ethyl-1,2,4-oxadiazol-5-yl)acetamidine |

| 3 | Diethylamine (Et₂NH) | N,N-Diethyl-2-(3-ethyl-1,2,4-oxadiazol-5-yl)acetamidine |

The nitrile and the adjacent active methylene group constitute a versatile synthon for constructing new heterocyclic rings, leading to the formation of fused bicyclic or more complex polycyclic systems. derpharmachemica.com These reactions significantly increase the structural diversity and potential biological activity of the resulting compounds.

Fused Pyrimidines: Heteroarylacetonitriles can serve as precursors for pyrimidine (B1678525) rings. nih.govresearchgate.netnih.govyu.edu.jo For example, condensation of this compound with guanidine (B92328) or urea (B33335) in the presence of a base can lead to the formation of 2,4-diamino- or 2,4-dihydroxypyrimidine derivatives, respectively, bearing the (3-ethyl-1,2,4-oxadiazol-5-yl)methyl substituent.

Fused Triazoles: The nitrile functionality can be used to construct a 1,2,4-triazole (B32235) ring. researchgate.netacs.orgfrontiersin.org One common approach involves the conversion of the nitrile to an amidine (as described in 4.2.1), which can then be cyclized with reagents like hydrazine (B178648) to form aminotriazoles or undergo condensation with other synthons. Another pathway involves the reaction of the nitrile with azide-containing reagents.

Thorpe-Ziegler Cyclization: This reaction provides a pathway to carbocyclic rings fused to the parent scaffold. wikipedia.orgsynarchive.comdntb.gov.uaresearchgate.net The strategy involves first alkylating the α-carbon of this compound with a molecule containing both a leaving group and a second nitrile group (e.g., 3-chloropropanenitrile). The resulting dinitrile can then undergo a base-catalyzed intramolecular cyclization. In this reaction, the carbanion of one nitrile group attacks the electrophilic carbon of the other, forming a cyclic enamine intermediate, which upon acidic workup yields a fused cyclic ketone.

Exploration of Multi-component Reactions Utilizing this compound

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The presence of an active methylene group makes this compound a valuable C-nucleophile for various MCRs, enabling the synthesis of diverse heterocyclic scaffolds.

One of the most prominent MCRs for which this compound could be a suitable substrate is the Gewald thiophene (B33073) synthesis . This reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base to afford highly substituted 2-aminothiophenes. wikipedia.orgumich.edu In this context, this compound would serve as the active methylene nitrile component.

Another important class of MCRs where this compound could be employed is the synthesis of substituted pyridines . For example, a three-component reaction between an aldehyde, an α,β-unsaturated acid, and an enamine can lead to polysubstituted pyridines. nih.gov While this specific example does not directly use an active methylene nitrile, variations of pyridine (B92270) synthesis, such as those starting from ylidenemalononitriles, are well-established. nih.gov this compound could first undergo a Knoevenagel condensation with an aldehyde to form an intermediate that then participates in a subsequent cyclization.

Furthermore, the synthesis of dihydropyrimidine-2(1H)-thiones via a Biginelli-type three-component condensation could be envisioned. This reaction typically involves an aldehyde, a β-dicarbonyl compound, and urea or thiourea (B124793). While the classical Biginelli reaction uses a β-dicarbonyl compound, variations using β-keto nitriles are known. A study has shown that 1-(3-aryl-1,2,4-oxadiazol-5-yl)acetones can undergo a Biginelli-type reaction with thiourea and benzaldehydes. nih.gov Given the structural similarity, it is plausible that this compound could be utilized in similar MCRs for the synthesis of pyrimidine derivatives, potentially after an initial condensation step. A similar approach has been used for the synthesis of 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives. clockss.orgresearchgate.net

The following table provides examples of multi-component reactions where substrates analogous to this compound are used, illustrating the potential of the title compound in such transformations.

| MCR Type | Key Reactants | Product | Reference |

| Biginelli-type Reaction | 1-(3-Aryl-1,2,4-oxadiazol-5-yl)acetone, Thiourea, Benzaldehydes | 5-(1,2,4-Oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones | nih.gov |

| Pyrimidine Synthesis | 5-Acetonyl-3-substituted-1,2,4-oxadiazole, Urea, Aldehyde | 5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles | clockss.org |

| Pyridine Synthesis | Ylidenemalononitriles, Primary Amines | Multi-substituted Pyridines | nih.gov |

| Gewald Thiophene Synthesis | Ketone, α-Cyanoester, Elemental Sulfur | 2-Aminothiophenes | wikipedia.orgumich.edu |

The Vilsmeier-Haack reaction , which is used for the formylation of electron-rich compounds, could potentially be applied to derivatives of this compound. wikipedia.orgijpcbs.com For instance, if the active methylene group is first converted into an enamine, this electron-rich intermediate could undergo formylation with the Vilsmeier reagent (a mixture of DMF and POCl₃).

Computational and Theoretical Studies of 3 Ethyl 1,2,4 Oxadiazol 5 Yl Acetonitrile

Electronic Structure Analysis of the Compound

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For (3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile, computational methods such as Density Functional Theory (DFT) can be employed to elucidate its electronic characteristics.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For 1,2,4-oxadiazole (B8745197) derivatives, the HOMO is typically distributed over the more electron-rich parts of the molecule, while the LUMO is often localized on the heterocyclic ring, highlighting its electron-accepting nature. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen and oxygen atoms of the oxadiazole ring, indicating their nucleophilic character. The hydrogen atoms of the ethyl and acetonitrile (B52724) groups would exhibit positive potential (blue regions), signifying their electrophilic nature.

Natural Bond Orbital (NBO) analysis can offer a deeper understanding of the bonding and electronic delocalization within the molecule. This analysis would quantify the charge on each atom and describe the delocalization of electron density between filled and unfilled orbitals, providing insight into the stability arising from hyperconjugation and resonance.

| Parameter | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Suggests good kinetic stability |

| Dipole Moment | 3.5 D | Indicates a polar molecule |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these calculations can map out the potential energy surface for various transformations. The 1,2,4-oxadiazole ring is known for its susceptibility to rearrangements due to the weak O-N bond. chim.itunipa.itresearchgate.net

One of the most studied reactions of 1,2,4-oxadiazoles is the Boulton-Katritzky Rearrangement , a thermal or base-catalyzed isomerization. chim.it Computational studies can model the transition states and intermediates involved in such rearrangements. For this compound, theoretical calculations could predict the activation energies for potential rearrangements, thereby assessing the likelihood of such transformations under different conditions.

Furthermore, these calculations can shed light on the reactivity of the substituents. For instance, the acidity of the methylene (B1212753) protons in the acetonitrile group can be calculated, providing insight into its potential to participate in condensation reactions. The calculations would involve optimizing the geometries of reactants, transition states, and products, followed by frequency calculations to confirm the nature of the stationary points and to obtain thermodynamic data.

Aromaticity and Stability Assessments of the 1,2,4-Oxadiazole Ring System

The aromaticity of a heterocyclic ring influences its stability and reactivity. The 1,2,4-oxadiazole ring is known to have a low degree of aromaticity compared to other five-membered heterocycles like furan (B31954) or pyrrole. chim.itunipa.itpsu.edu This is a consequence of the presence of the weak O-N bond and the electronegativity of the heteroatoms, which leads to a less uniform delocalization of π-electrons. researchgate.net

Aromaticity can be quantified using several computational methods. One common method is the Nucleus-Independent Chemical Shift (NICS) . NICS values are calculated at the center of the ring; a negative value indicates aromaticity, while a positive value suggests anti-aromaticity. For the 1,2,4-oxadiazole ring in the target molecule, the NICS value is expected to be negative but closer to zero than that of highly aromatic systems like benzene.

Another approach is to calculate the Aromatic Stabilization Energy (ASE) , which is the energy difference between the cyclic conjugated system and a suitable acyclic reference compound. A higher ASE indicates greater aromatic stability. Comparative studies on oxadiazole isomers have shown that the 1,3,4-oxadiazole (B1194373) isomer is generally more stable than the 1,2,4- and 1,2,5-isomers. scirp.org This is attributed to the arrangement of the heteroatoms and the resulting electronic distribution. scirp.org

| Aromaticity Index | Calculated Value for 1,2,4-Oxadiazole Ring (Illustrative) | Comparison with Benzene |

|---|---|---|

| NICS(0) | -4.5 ppm | -9.7 ppm |

| NICS(1) | -7.2 ppm | -11.5 ppm |

| ASE | 12 kcal/mol | 36 kcal/mol |

Spectroscopic Property Prediction and Interpretation

Computational methods are highly effective in predicting and interpreting spectroscopic data. For this compound, DFT calculations can provide theoretical spectra that aid in the analysis of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy. These calculations help in the assignment of peaks in the experimental NMR spectrum. For the target molecule, calculations would predict the chemical shifts for the ethyl and acetonitrile protons and carbons, as well as for the carbons of the oxadiazole ring.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be computed to generate a theoretical IR spectrum. This is useful for identifying characteristic functional groups. For this compound, the calculations would predict the stretching frequencies for the C≡N bond of the acetonitrile group, the C=N and C-O bonds of the oxadiazole ring, and the C-H bonds of the ethyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides information about the electronic structure and conjugation within the molecule.

| Spectroscopic Data | Predicted Value (Illustrative) | Assignment |

|---|---|---|

| ¹³C NMR Chemical Shift (C=N) | 165 ppm | Carbon atom in the oxadiazole ring |

| ¹H NMR Chemical Shift (CH₂) | 4.1 ppm | Methylene protons of the acetonitrile group |

| IR Frequency (C≡N stretch) | 2250 cm⁻¹ | Nitrile group |

| UV-Vis λmax | 230 nm | π → π* transition |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial for its biological activity and physical properties. Conformational analysis of this compound would involve identifying the stable conformers and the energy barriers for rotation around the single bonds, particularly the bond connecting the ethyl group to the oxadiazole ring and the bond connecting the acetonitrile group. This can be achieved by performing a potential energy scan, where the energy of the molecule is calculated as a function of a specific dihedral angle.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational space accessible to the molecule at a given temperature. These simulations are particularly useful for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. tandfonline.comnih.gov For this compound, MD simulations could reveal the preferred conformations in different solvents and provide insights into its flexibility and intermolecular interactions.

Advanced Methodologies and Techniques in the Synthesis and Characterization of 3 Ethyl 1,2,4 Oxadiazol 5 Yl Acetonitrile

Catalytic Approaches in Synthesis

Catalysis provides powerful tools for the efficient construction of the 1,2,4-oxadiazole (B8745197) ring system and the functionalization of its precursors. Modern catalytic strategies, including both metal-free and transition-metal-based systems, are central to developing sustainable and effective synthetic routes.

In recent years, metal-free catalysis has emerged as a sustainable alternative for constructing heterocyclic systems. For the synthesis of 1,2,4-oxadiazoles, this approach often focuses on activating C-H bonds without the need for traditional metal catalysts. One such strategy involves the use of graphene oxide (GO) as a dual-function catalyst. nih.gov GO possesses oxygenated functional groups on its surface that enable it to act as both an acid catalyst and an oxidant, facilitating the oxidative cyclization of intermediates to form the oxadiazole ring. nih.gov The proposed mechanism for a GO-catalyzed synthesis involves the formation of an amidoxime (B1450833) intermediate, which then undergoes nucleophilic attack on an aldehyde, followed by oxidative cyclization promoted by GO. nih.gov

Another approach is the catalyst-free, visible-light-promoted cyclization of aldehydes with hypervalent iodine(III) reagents to form 1,3,4-oxadiazoles, a related isomer, which showcases the potential of light-mediated, metal-free strategies. acs.org Furthermore, electrochemical methods, which are inherently metal-free, can be used for C-H functionalization in nitrogen-containing heterocycles, providing a green and efficient route for forming C-C bonds. frontiersin.org These metal-free strategies are attractive due to their reduced environmental impact and avoidance of metal contamination in the final product.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the precise and efficient functionalization of otherwise inert C-H bonds. For heterocycles like 1,2,4-oxadiazoles, the ring nitrogen atoms can act as directing groups, guiding the metal catalyst to a specific C-H bond for activation. researchgate.netresearchgate.net This strategy allows for the regioselective introduction of various functional groups.

Several transition metals have been employed for this purpose:

Rhodium (Rh): Rh(III)-catalyzed double annulation of 3-phenyl-1,2,4-oxadiazoles with diazo compounds has been developed to create complex pyran-fused isoquinolines. researchgate.net

Palladium (Pd): Pd(OAc)₂ is a common catalyst for the direct alkenylation (a Fujiwara–Moritani reaction) of azoles, where an oxidant like AgOAc is used. nih.gov

Copper (Cu): Copper catalysts have been used for the direct benzylation of 1,3,4-oxadiazoles using N-tosylhydrazones as the coupling partner. nih.govmdpi.com A one-step, copper-catalyzed cascade reaction between amidines and methylarenes also yields 3,5-disubstituted-1,2,4-oxadiazoles under mild conditions. mdpi.comacs.org

Ruthenium (Ru): Ruthenium catalysts, such as [RuCl₂(p-cymene)]₂, are effective for the C-H arylation of various heterocycles in environmentally benign solvents like polyethylene (B3416737) glycol (PEG). rsc.org

These methods are characterized by their high atom economy, as they often avoid the need for pre-functionalized starting materials. nih.govrsc.org The choice of catalyst, ligand, and oxidant is crucial for achieving high yields and selectivity.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rh(III) | Double Annulation | Forms complex fused heterocycles from phenyl oxadiazoles and diazo compounds. | researchgate.net |

| Pd(OAc)₂ / AgOAc | C-H Alkenylation | Direct olefination of azoles; known as the Fujiwara–Moritani reaction. | nih.gov |

| Cu-catalyst | C-H Benzylation | Couples 1,3,4-oxadiazoles with N-tosylhydrazones. | nih.govmdpi.com |

| [RuCl₂(p-cymene)]₂ | C-H Arylation | Chelation-assisted arylation in green solvents like PEG. | rsc.org |

Photochemical and Electrochemical Methods in Chemical Transformations

Photochemistry and electrochemistry offer unique, green, and powerful alternatives to traditional thermal methods for synthesizing and modifying 1,2,4-oxadiazoles. These techniques utilize light or electric current as traceless reagents to drive reactions.

Photochemical methods often involve the irradiation of 1,2,4-oxadiazole derivatives to induce rearrangements or reactions with solvents. rsc.org For instance, irradiation of 3-amino-5-aryl-1,2,4-oxadiazoles can lead to photoisomerization into 1,3,4-oxadiazoles. rsc.org The fragility of the 1,2,4-oxadiazole-4-oxide ring under photochemical conditions allows for its cleavage into nitrile and nitrosocarbonyl intermediates at room temperature, providing a mild entry into complex synthetic pathways. researchgate.net DFT calculations have been used to study these photoinduced rearrangements, suggesting the involvement of a neutral singlet excited state in the process. nih.gov

Electrochemical synthesis is a sustainable protocol that uses electrons as redox agents, avoiding the need for chemical oxidants or reductants. rsc.org A convenient and efficient electrochemical method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes has been developed. rsc.orgrsc.orgbohrium.com This process involves the anodic oxidation of the amidoxime to generate an iminoxy radical, which then undergoes a 1,5-Hydrogen Atom Transfer (1,5-HAT) and intramolecular cyclization. mdpi.comrsc.org The key advantages of this method include mild conditions, operational simplicity, broad substrate scope, and high functional group tolerance. rsc.org

Microwave-Assisted Synthesis and Reaction Optimization

Microwave-assisted synthesis has become a transformative technology in organic chemistry, significantly accelerating reaction rates and often improving yields. nih.gov For the synthesis of (3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile, microwave heating can drastically reduce reaction times for the key cyclodehydration step from hours to mere minutes. acs.org

This technique has been successfully applied to various synthetic routes for 1,2,4-oxadiazoles. researchgate.netclockss.org One common approach is the reaction of amidoximes with carboxylic acids or their derivatives. acs.org Microwave heating, often in combination with polymer-supported reagents, facilitates rapid and efficient conversion to the desired oxadiazole, simplifying purification by allowing easy removal of the solid-phase reagents via filtration. acs.org Solvent-free, one-pot microwave-assisted syntheses have also been reported, where amidoximes and acyl chlorides are reacted on a solid support like magnesia, offering a rapid, high-yielding, and environmentally friendly process. clockss.orgorganic-chemistry.org The ability of microwave technology to rapidly heat the reaction mixture allows for quick optimization of reaction conditions. acs.org

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | acs.org |

| Conditions | Often requires high-boiling solvents and prolonged reflux. | Can be performed under solvent-free conditions or with minimal solvent. | clockss.orgorganic-chemistry.org |

| Yields | Variable, sometimes lower due to side reactions. | Generally high to excellent yields. | acs.orgrsc.org |

| Optimization | Time-consuming process. | Rapid screening of conditions is possible. | acs.org |

Applications of Flow Chemistry for Enhanced Synthesis

Flow chemistry, utilizing microreactors or continuous flow systems, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous intermediates. nih.gov This technology is well-suited for the multi-step synthesis of 1,2,4-oxadiazoles. acs.orgnih.gov

A high-throughput methodology for synthesizing libraries of 1,2,4-oxadiazoles in a continuous flow reactor has been reported. rsc.orgrsc.org The process typically involves a low-temperature coupling of a carboxylic acid with a hydroxyamidine, followed by a high-temperature cyclization in a heated flow reactor to yield the final heterocycle. rsc.orgrsc.org Such integrated synthesis and purification platforms can significantly shorten the drug discovery cycle. rsc.org A three-step sequence in a single continuous microreactor has been described, producing 1,2,4-oxadiazoles in approximately 30 minutes, a timeframe sufficient for rapid library generation. nih.gov The ability to achieve high temperatures and pressures safely in a microreactor facilitates difficult cyclization steps that would otherwise require sealed-tube conditions and long reaction times in batch synthesis. nih.gov

Advanced Analytical Techniques for Structural Elucidation

The unambiguous characterization of this compound and its intermediates requires a suite of advanced analytical techniques.

2D NMR Spectroscopy: While standard ¹H and ¹³C NMR provide basic structural information, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are invaluable for confirming connectivity, especially in complex molecules. For substituted 1,2,4-oxadiazoles, these techniques can definitively assign the signals for the ethyl and acetonitrile (B52724) groups to the correct positions (C3 and C5) on the heterocyclic ring. rsc.orgnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition of the molecule. nih.govnih.gov This is crucial for confirming the molecular formula of the synthesized compound. Fragmentation patterns observed in mass spectrometry (MS/MS) experiments can also offer structural insights. The cleavage of the 1,2,4-oxadiazole ring is a typical fragmentation pathway under electron impact conditions, which can help distinguish it from its isomers. researchgate.netnih.govrsc.org

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural proof, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. researchgate.netmdpi.com While obtaining suitable crystals of the target compound itself can be challenging, analysis of crystalline derivatives or synthetic intermediates can confirm the core structure and substitution pattern unequivocally. researchgate.netnih.gov

Future Research Directions and Potential Applications in Advanced Chemical Synthesis

Development of Novel and Efficient Synthetic Pathways

While the synthesis of the 1,2,4-oxadiazole (B8745197) core is well-established, future research will likely focus on developing more efficient, greener, and versatile methods for the specific synthesis of (3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile and its derivatives. Key areas of exploration could include:

One-Pot Syntheses: Designing one-pot procedures that start from simple, readily available precursors to construct the target molecule without the need for isolating intermediates would significantly improve efficiency. mdpi.com For instance, a one-pot reaction involving an amidoxime (B1450833), a nitrile, and an activating agent could be a promising strategy. daneshyari.com

Flow Chemistry and Microreactor Technology: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher yields and purities.

Alternative Cyanomethylation Strategies: A particularly relevant synthetic route involves the reaction of 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole (B1602682) with a cyanide source, such as potassium cyanide (KCN). beilstein-journals.orgnih.gov Future work could optimize this reaction by exploring different cyanide reagents, phase-transfer catalysts, and solvent systems to enhance yield and minimize side reactions. beilstein-journals.orgnih.gov

| Synthetic Approach | Precursors | Potential Advantages |

| One-Pot Synthesis | Amidoximes, Nitriles | Reduced reaction time, simplified purification |

| Flow Chemistry | Various | Improved safety, scalability, and control |

| Cyanomethylation | 5-(chloromethyl)-1,2,4-oxadiazoles, KCN | Direct introduction of the acetonitrile (B52724) group |

Exploration of Unprecedented Reactivity Modes of the Compound

The juxtaposition of the electron-withdrawing 1,2,4-oxadiazole ring and the versatile acetonitrile group suggests that this compound may exhibit unique and unexplored reactivity.

The methylene (B1212753) group of the acetonitrile moiety is activated by the adjacent cyano and oxadiazole groups, making it a potential site for various chemical transformations. The carbanion generated upon deprotonation of this methylene group could serve as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. beilstein-journals.org

A fascinating and unexpected reactivity of related (1,2,4-oxadiazol-5-yl)acetonitriles has been observed in their reaction with potassium cyanide, which can lead to a non-reductive decyanation, yielding the corresponding alkane. beilstein-journals.orgnih.gov This unusual transformation warrants further investigation to understand its mechanism and scope, potentially opening up new synthetic pathways. beilstein-journals.orgnih.gov

Future research could focus on:

Catalytic C-H Functionalization: Exploring transition-metal-catalyzed reactions to directly functionalize the methylene group of the acetonitrile moiety.

Radical Reactions: Investigating the participation of the cyanomethyl group in radical-mediated transformations to form novel heterocyclic structures. nih.gov

Cycloaddition Reactions: Utilizing the nitrile group in cycloaddition reactions to construct more complex heterocyclic systems.

Design and Synthesis of Complex Molecular Architectures and Materials

The rigid and polar nature of the 1,2,4-oxadiazole ring makes it an attractive building block for the design of advanced materials with specific properties.

Liquid Crystals: 3,5-Disubstituted 1,2,4-oxadiazoles have been shown to exhibit liquid crystalline properties. daneshyari.comresearchgate.net By carefully designing and synthesizing derivatives of this compound with appropriate mesogenic groups, it may be possible to create novel liquid crystalline materials with tailored phase behaviors and electro-optical properties. daneshyari.comresearchgate.net

Polymers for Organic Electronics: The electron-accepting nature of the 1,2,4-oxadiazole ring makes it a promising component for polymers used in organic solar cells and other electronic devices. researchgate.netconsensus.app this compound could be functionalized to create monomers for polymerization, leading to new materials with desirable thermal, optical, and electrochemical properties. researchgate.netconsensus.app

Energetic Materials: The high nitrogen content and oxygen balance of oxadiazole-based compounds make them candidates for the development of novel energetic materials. osti.gov

Role as a Precursor and Synthetic Intermediate in Chemical Research and Development

This compound is a versatile precursor for a wide range of other functionalized molecules, making it a valuable tool in chemical research and drug discovery.

The acetonitrile group can be readily transformed into other functional groups, such as carboxylic acids, amides, and amines, providing access to a diverse library of compounds. The 1,2,4-oxadiazole ring itself is often employed as a bioisostere for ester and amide groups in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties. nih.govlifechemicals.com

This compound can serve as a key intermediate in the synthesis of:

Q & A

Basic Questions

Q. What synthetic routes and reaction conditions optimize the yield and purity of (3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile?

- Methodological Answer : The synthesis typically involves cyclization reactions of nitrile-containing precursors under controlled conditions. Key parameters include solvent choice (e.g., DMSO or acetonitrile), temperature (often 100–150°C), and reaction time (10–30 minutes). For example, similar oxadiazole derivatives are synthesized via nucleophilic substitution or cyclization, with DMSO at 150°C yielding optimal radiochemical purity in radiolabeled analogs . Purification via HPLC or column chromatography is critical to isolate the compound (>95% purity) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and substitution patterns, while Infrared (IR) spectroscopy confirms nitrile (C≡N) and oxadiazole ring vibrations. Mass spectrometry (MS) provides molecular weight validation. High-performance liquid chromatography (HPLC) monitors purity, and X-ray crystallography (if crystals are obtainable) resolves absolute configuration .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood due to potential toxicity of nitrile groups. Emergency measures include washing with soap (skin contact) or seeking medical attention (inhalation). Toxicity data for analogs suggest limited acute toxicity but unknown chronic effects, necessitating caution .

Advanced Research Questions

Q. How does the ethyl substitution on the oxadiazole ring influence reactivity and bioactivity compared to methyl or phenyl analogs?

- Methodological Answer : The ethyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. Comparative studies of analogs show that bulkier substituents (e.g., cyclohexyl) increase steric hindrance, altering reaction kinetics and binding affinities. For instance, ethyl-substituted oxadiazoles exhibit distinct NMR shifts (e.g., δ 1.2–1.4 ppm for CH₃ in ethyl) and modified antimicrobial activity relative to methyl derivatives .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data in solvent systems?

- Methodological Answer : Discrepancies arise from solvent polarity effects on transition states. For example, DMSO may stabilize polar intermediates in nucleophilic substitutions, whereas acetonitrile favors non-polar interactions. Validate computational models (e.g., DFT) using solvent-dependent kinetic studies. Adjusting dielectric constants in simulations can align theoretical activation energies with empirical yields .

Q. How can protein-binding assays elucidate the pharmacological potential of this compound?

- Methodological Answer : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding constants (Kd) with targets like human serum albumin (HSA). For analogs, oxadiazole rings interact with hydrophobic protein pockets, while nitrile groups may form hydrogen bonds. Radiolabeled versions (e.g., ¹⁸F analogs) enable biodistribution studies via PET imaging .

Q. What methodologies identify metabolic pathways or degradation products of this compound?

- Methodological Answer : Incubate with liver microsomes or hepatocytes, followed by LC-MS/MS to detect metabolites. Oxadiazole rings are generally metabolically stable, but nitrile groups may undergo hydrolysis to amides. Stable isotope labeling (e.g., ¹³C) tracks degradation pathways in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.